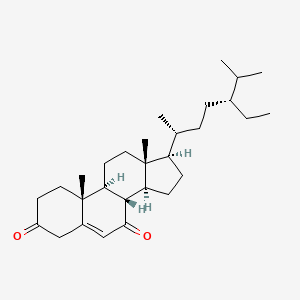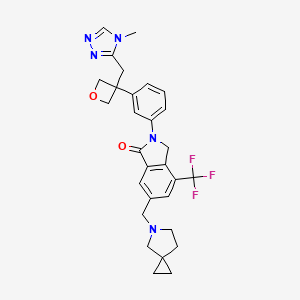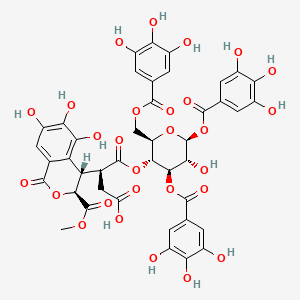
Stigmast-5-ene-3,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stigmast-5-ene-3,7-dione is a naturally occurring compound isolated from the roots, leaves, and twigs of the plant Penianthus longifolius . It belongs to the class of terpenoids, specifically diterpenoids, and has a molecular formula of C29H46O2 with a molecular weight of 426.67 g/mol . This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stigmast-5-ene-3,7-dione can be synthesized from stigmasterol, a phytosterol found in various plant sources. The synthesis involves several steps, including oxidation and dihydroxylation reactions. For instance, stigmasterol can be oxidized to form stigmasta-5,22-dien-3,7-dione, which can then be further processed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of stigmasterol from plant sources, followed by chemical modification through controlled oxidation and other reactions. The process requires precise reaction conditions, including specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Stigmast-5-ene-3,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of compounds with higher oxidation states.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in compounds with lower oxidation states.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Stigmast-5-ene-3,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Industry: The compound is used in the development of pharmaceuticals and other bioactive products.
Wirkmechanismus
The mechanism of action of stigmast-5-ene-3,7-dione involves its interaction with specific molecular targets and pathways within cells. It has been shown to induce cytotoxicity in cancer cells by interfering with cellular processes such as cell cycle regulation and apoptosis. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s structure allows it to interact with key proteins and enzymes involved in these processes .
Vergleich Mit ähnlichen Verbindungen
Stigmast-5-ene-3,7-dione can be compared with other similar compounds, such as:
- Stigmasta-5,22-dien-3,7-dione
- 5,6-Epoxystigmast-22-en-3β-ol
- Stigmast-5-ene-3β,22,23-triol
These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, stigmasta-5,22-dien-3,7-dione has an additional double bond, while 5,6-epoxystigmast-22-en-3β-ol contains an epoxide group .
Eigenschaften
Molekularformel |
C29H46O2 |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,23-25,27H,7-16H2,1-6H3/t19-,20-,23-,24+,25+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
REJPMTZFOIEIOY-AOSYPBHNSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(=O)C4)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)






![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)


